

Technical Guide: Physicochemical Properties of 1-Cyanocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Cyanocyclopropanecarboxylic acid

Cat. No.: B1349290

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties, spectroscopic data, and synthesis of **1-Cyanocyclopropanecarboxylic acid** (CAS No: 6914-79-0). This substituted cyclopropane serves as a key intermediate in organic synthesis, notably in the development of targeted therapeutics.

Core Physicochemical Properties

1-Cyanocyclopropanecarboxylic acid is a white to cream crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. The calculated LogP value of 0 suggests the molecule is hydrophilic.[2] While specific solubility data is not readily available, its synthesis protocol involves dissolution in water, indicating appreciable water solubility.[3]

Property	Value	Source(s)
Molecular Formula	C ₅ H ₅ NO ₂	[2][3]
Molecular Weight	111.10 g/mol	
CAS Number	6914-79-0	
Appearance	White to cream crystals or powder	[1]
Melting Point	140 - 152 °C	[1][3]
Boiling Point	142 - 144 °C	[3]
Density	1.3113 g/cm ³ (rough estimate)	[3]
pKa	2.31 ± 0.20 (Predicted)	[3]
LogP (Calculated)	0	[2]

Spectroscopic Profile

The structural features of **1-Cyanocyclopropanecarboxylic acid** give rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy in a deuterated solvent like DMSO-d₆ is used to confirm the cyclopropane ring and the carboxylic acid proton.

Nucleus	Solvent	Chemical Shift (δ) and Multiplicity	Assignment	Source
¹ H	DMSO-d ₆	δ 1.73 (m, 4H)	Cyclopropane CH ₂ protons	[3]
δ 11.08 (s, 1H)	Carboxylic acid OH proton	[3]		

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the stretching vibrations of its key functional groups.

Functional Group	Characteristic Absorption (cm ⁻¹)	Vibration Type
Carboxylic Acid O-H	3300 - 2500 (very broad)	Stretch
Cyclopropane C-H	~3000 (superimposed on O-H)	Stretch
Nitrile C≡N	2260 - 2220 (medium)	Stretch
Carbonyl C=O	1780 - 1710 (strong)	Stretch
Carboxylic Acid C-O	1320 - 1210 (strong)	Stretch

Mass Spectrometry (MS)

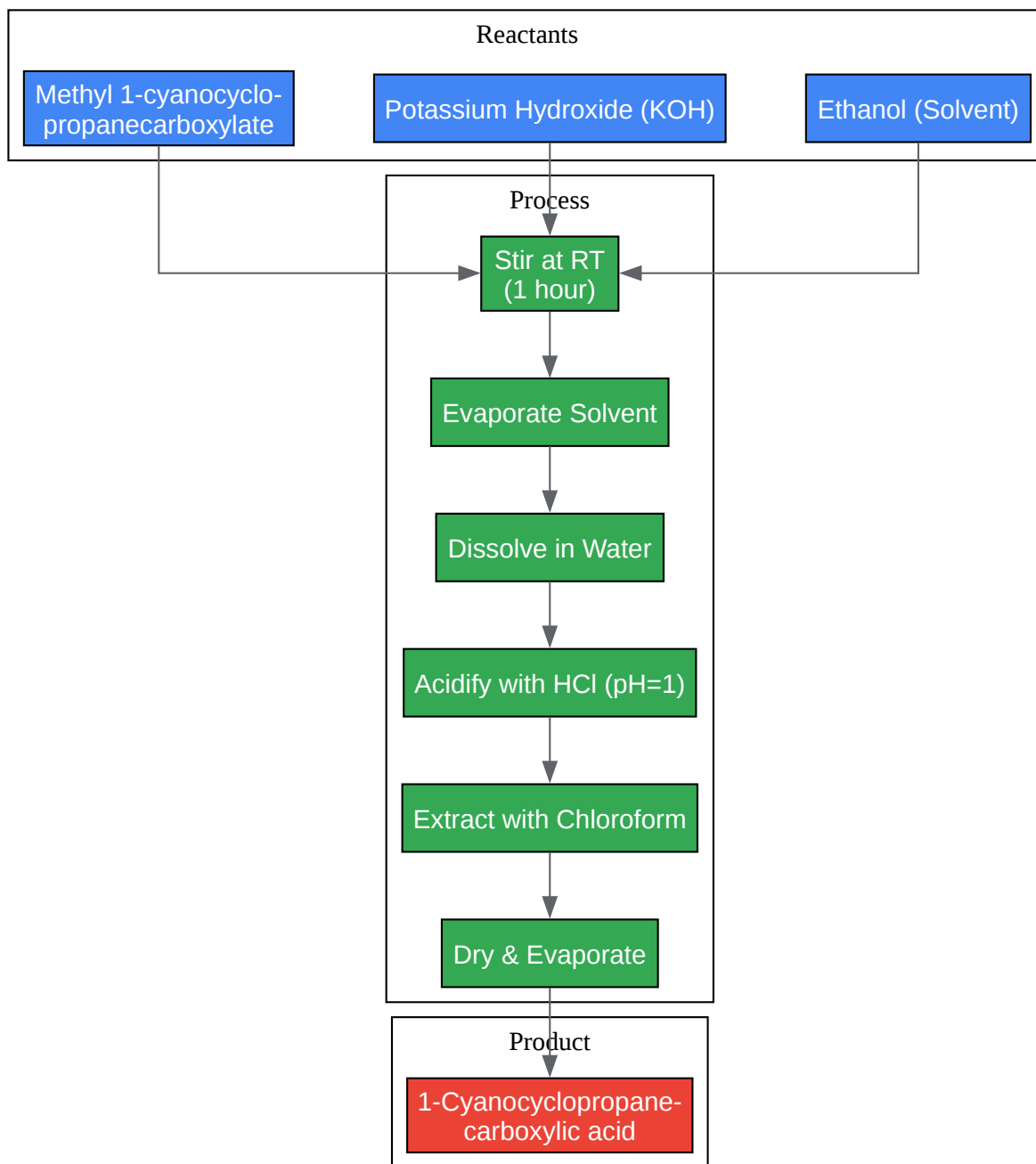
Electron ionization mass spectrometry (EI-MS) of carboxylic acids typically shows a weak molecular ion peak. Common fragmentation patterns involve the loss of small, stable neutral molecules or radicals.

Process	Lost Fragment	Resulting m/z
α-cleavage	•OH (hydroxyl radical)	M-17
α-cleavage	•COOH (carboxyl radical)	M-45

Synthesis and Reactivity

1-Cyanocyclopropanecarboxylic acid is a valuable synthetic intermediate. It is notably used in the synthesis of amidine-based nanomolar inhibitors of sphingosine kinase 1 (SK1), an important target in cancer and inflammatory disease research.^[3] It is generally formed during the homoconjugate addition of nucleophiles to cyclopropane-1,1-dicarboxylate derivatives.^[3]

A common laboratory synthesis involves the hydrolysis of its methyl ester precursor.

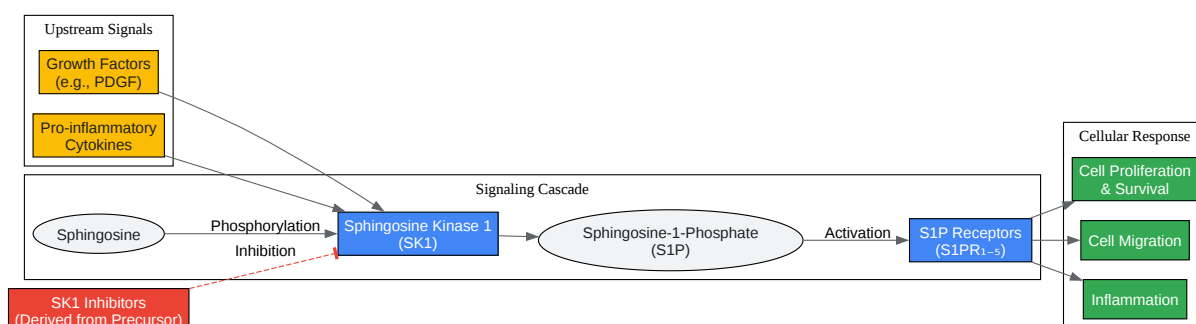


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Caption: Workflow for the synthesis of **1-Cyanocyclopropanecarboxylic acid**.

Application in Drug Development: Targeting Sphingosine Kinase 1

The utility of **1-Cyanocyclopropanecarboxylic acid** as a synthetic precursor for SK1 inhibitors places it in the context of the sphingolipid signaling pathway. SK1 is an enzyme that phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P), a critical signaling lipid that regulates cell proliferation, survival, and migration. Dysregulation of this pathway is implicated in numerous diseases.



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Caption: Simplified Sphingosine Kinase 1 (SK1) signaling pathway.

Experimental Protocols

Synthesis of 1-Cyanocyclopropanecarboxylic acid[3]

This protocol details the hydrolysis of methyl 1-cyanocyclopropanecarboxylate.

- **Reaction Setup:** Dissolve potassium hydroxide (13.78 g, 85%, 209 mmol) in 80 mL of ethanol.
- **Addition:** Add the KOH solution to a solution of methyl 1-cyano-1-cyclopropanecarboxylate (25.64 g, 205 mmol) in 100 mL of ethanol.
- **Reaction:** Stir the resulting mixture for 1 hour at room temperature.
- **Workup (Aqueous):** Concentrate the reaction mixture by evaporation. Dissolve the residue in 200 mL of water and wash the aqueous phase with 30 mL of chloroform.
- **Acidification:** Acidify the aqueous phase to a pH of 1 using hydrochloric acid.
- **Extraction:** Add sodium chloride (30 g) to the acidified mixture and perform six extractions with 50 mL of chloroform each.
- **Isolation:** Combine all organic layers, dry with anhydrous magnesium sulfate (MgSO_4), and evaporate the solvent under vacuum to yield the final product.

Melting Point Determination (General Protocol)

The melting point is determined using a capillary melting point apparatus. A small, dry sample of the crystalline powder is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the sample (clear point) is recorded as the melting point.

pKa Determination (General Protocol)

The acid dissociation constant (pKa) can be determined by potentiometric titration. A weighed sample of the acid is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture). A standardized solution of a strong base (e.g., NaOH) is added in small increments using a burette. The pH of the solution is measured after each addition using a calibrated pH meter. The pKa is determined from the titration curve as the pH at the half-equivalence point.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1-Cyanocyclopropanecarboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349290#physicochemical-properties-of-1-cyanocyclopropanecarboxylic-acid]

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